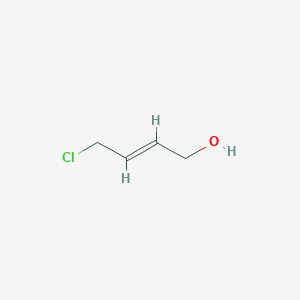

trans-4-Chloro-2-butene-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-4-Chloro-2-butene-1-ol: is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method to prepare trans-4-Chloro-2-butene-1-ol involves the nucleophilic substitution of 4-chloro-2-butene with a hydroxide ion. This reaction typically occurs under basic conditions, where the hydroxide ion displaces the chlorine atom, resulting in the formation of the desired alcohol.

Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides. For instance, the epoxide of 4-chloro-2-butene can be hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of catalysts to enhance the reaction rate and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-4-Chloro-2-butene-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.

Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols. These reactions often require the presence of a base to facilitate the nucleophilic attack.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)

Major Products:

Oxidation: Aldehydes, carboxylic acids

Reduction: Saturated alcohols

Substitution: Amines, thiols

Aplicaciones Científicas De Investigación

Organic Synthesis

trans-4-Chloro-2-butene-1-OL serves as an intermediate in the synthesis of various chlorinated compounds and alcohols. It can undergo:

- Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: The compound can be reduced to saturated alcohols using agents like lithium aluminum hydride.

- Substitution Reactions: The chlorine atom can be substituted with nucleophiles, yielding different alcohols.

Biological Research

Research indicates that this compound exhibits biological activity, particularly as an irritant affecting mucous membranes and skin. Its interactions with biological systems suggest potential roles in:

- Enzyme Interactions: It may influence enzyme activity and metabolic pathways.

- Therapeutic Applications: Ongoing studies are exploring its potential as a precursor in drug synthesis, although specific effects remain under investigation .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications, particularly in drug synthesis. Its dual functional groups allow it to participate in biochemical processes that may affect drug efficacy.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Polymers and Resins: It plays a role in the synthesis of various industrial chemicals.

Case Studies and Research Findings

Case Study 1: Biological Activity Assessment

A study examining the irritant effects of this compound on human tissues revealed its potential to activate sensory neurons involved in pain responses. This suggests that while it may have applications in drug development, caution is warranted due to its irritant properties.

Case Study 2: Organic Synthesis Efficiency

Research highlighted the efficiency of this compound as an intermediate for synthesizing other chlorinated compounds. The study demonstrated that its reactivity allows for diverse synthetic pathways, enhancing the versatility of organic synthesis .

Mecanismo De Acción

The mechanism of action of trans-4-Chloro-2-butene-1-ol involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond makes it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways:

Nucleophilic Substitution: The chlorine atom is the primary target for nucleophilic attack, leading to the formation of various substituted products.

Oxidation and Reduction: The hydroxyl group and the double bond are involved in oxidation and reduction reactions, respectively, leading to the formation of different functional groups.

Comparación Con Compuestos Similares

4-Chloro-2-butanol: Similar structure but lacks the double bond, resulting in different reactivity and applications.

trans-2-Butene-1-ol: Similar structure but lacks the chlorine atom, affecting its chemical behavior and uses.

4-Chloro-1-butanol: Similar structure but with the chlorine atom at a different position, leading to different reactivity patterns.

Uniqueness: trans-4-Chloro-2-butene-1-ol is unique due to the presence of both the chlorine atom and the double bond. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from other similar compounds.

Actividad Biológica

trans-4-Chloro-2-butene-1-OL is an organic compound with significant biological interest due to its reactivity and potential applications in medicinal chemistry and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₄H₇ClO

- Molecular Weight : 106.55 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 182.8 °C

- Flash Point : 83.2 °C

Biological Activity Overview

This compound exhibits several biological activities primarily characterized by irritant effects on mucous membranes and skin. It is classified as harmful upon inhalation, skin contact, and ingestion, leading to potential health hazards such as irritation of the eyes and respiratory system . The compound is also recognized for its lachrymatory effects, which activate sensory neurons involved in pain and irritation responses.

The biological activity of this compound can be attributed to its chemical structure:

- Nucleophilic Substitution : The chlorine atom is a primary target for nucleophilic attack, leading to various substituted products.

- Oxidation and Reduction : The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, while the double bond can participate in reduction reactions.

Case Studies

- Enzyme-Catalyzed Reactions :

- Toxicological Studies :

-

Industrial Applications :

- This compound is utilized in the production of polymers and resins due to its reactivity. Its ability to undergo various chemical reactions makes it a versatile building block in material science.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Irritant Effects | Harmful by inhalation, skin contact; causes eye and respiratory irritation |

| Lachrymatory Effects | Activates sensory neurons leading to tearing and discomfort |

| Toxicity Classification | Harmful (R20/21/22), Irritating (R36/37/38) |

| Potential Applications | Organic synthesis, pharmaceutical development, industrial chemicals |

Propiedades

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.